molecular formula C15H12N2O2 B12640214 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B12640214
M. Wt: 252.27 g/mol
InChI Key: VFHSEODREDHZMM-UHFFFAOYSA-N
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Description

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include methoxy-substituted aromatic compounds and naphthyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one and its derivatives are of interest in various fields:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for their potential therapeutic applications.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1,6-naphthyridin-2(1H)-one
  • 3-phenyl-1,6-naphthyridin-2(1H)-one
  • 5-methoxy-3-phenylquinoline

Uniqueness

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18)

InChI Key

VFHSEODREDHZMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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